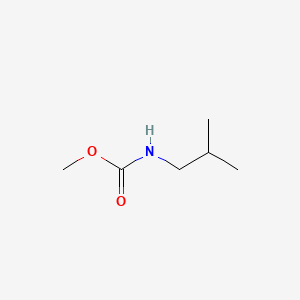

Methyl (isobutyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

56875-02-6 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl N-(2-methylpropyl)carbamate |

InChI |

InChI=1S/C6H13NO2/c1-5(2)4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |

InChI Key |

XHNVYMUDGCGQLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl (isobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (isobutyl)carbamate, systematically known as 2-methylpropyl N-methylcarbamate, is an organic compound belonging to the carbamate class. Carbamates are esters of carbamic acid and are characterized by the -OC(O)N- functional group. While the broader class of carbamates has been extensively studied and utilized in various applications, including as pesticides and pharmaceuticals, specific data for this compound is not widely available in public scientific literature. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside established experimental protocols for the synthesis and analysis of related carbamate compounds. Due to the limited specific data, this document leverages information on structurally similar carbamates to infer potential properties and methodologies.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available and predicted information for this compound, alongside data for the related but distinct compound, 2-methylpropyl carbamate, for comparative purposes. It is crucial to note that properties for 2-methylpropyl carbamate should not be directly attributed to this compound.

| Property | This compound (2-methylpropyl N-methylcarbamate) | 2-methylpropyl carbamate |

| Molecular Formula | C₆H₁₃NO₂[1] | C₅H₁₁NO₂ |

| Molecular Weight | 131.17 g/mol [1] | 117.15 g/mol [2] |

| CAS Number | 56875-02-6 | 543-28-2 |

| IUPAC Name | 2-methylpropyl N-methylcarbamate | 2-methylpropyl carbamate |

| Melting Point | Data not available | 67 °C[2] |

| Boiling Point | Data not available | 207 °C[2] |

| Solubility | Data not available | Data not available |

| Density | Data not available | Data not available |

| Appearance | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in the literature. However, general methodologies for the synthesis and analysis of N-methylcarbamates are well-established and can be adapted for this specific compound.

Synthesis of N-methylcarbamates

A common method for the synthesis of N-methylcarbamates involves the reaction of an alcohol with an isocyanate. For the synthesis of this compound, this would involve the reaction of isobutanol (2-methylpropan-1-ol) with methyl isocyanate.

Reaction:

(CH₃)₂CHCH₂OH + CH₃NCO → (CH₃)₂CHCH₂OC(O)NHCH₃

General Procedure:

-

Reaction Setup: A solution of isobutanol in a suitable aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Methyl isocyanate is added dropwise to the alcohol solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel.

Logical Workflow for Carbamate Synthesis

Caption: General workflow for the synthesis of this compound.

Analysis of N-methylcarbamates

The analysis of N-methylcarbamates, particularly in environmental and food samples, is often performed using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, as outlined in EPA Method 531.1 and 531.2.[3][4]

General HPLC Protocol:

-

Sample Preparation: The sample containing the carbamate is extracted with a suitable solvent (e.g., acetonitrile or methanol). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of water and an organic modifier like acetonitrile or methanol.

-

Post-Column Derivatization: After separation on the column, the eluent is mixed with a reagent to hydrolyze the N-methylcarbamate to methylamine. This is followed by reaction with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

-

Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector, providing high sensitivity and selectivity.

-

Quantification: The concentration of the carbamate in the sample is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.

Experimental Workflow for HPLC Analysis of N-methylcarbamates

Caption: General workflow for the HPLC analysis of N-methylcarbamates.

Spectroscopic Data

-

¹H NMR: Expected signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton, a doublet for the methylene group adjacent to the oxygen, a singlet for the N-methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: Signals corresponding to the different carbon atoms in the isobutyl group, the N-methyl group, and the carbonyl carbon of the carbamate would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the carbonyl (C=O) stretch of the carbamate (around 1680-1730 cm⁻¹), and C-O stretches (around 1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 131. Fragmentation patterns would likely involve the loss of the isobutyl group or cleavage of the carbamate linkage.

Signaling Pathways and Biological Interactions

There is no readily available information in the scientific literature regarding the specific signaling pathways or biological interactions of this compound. The broader class of N-methylcarbamates is known to act as cholinesterase inhibitors, which is the basis for their use as insecticides.[5] This mode of action involves the carbamoylation of the serine hydroxyl group in the active site of the acetylcholinesterase enzyme, leading to its inactivation. However, without specific studies on this compound, its biological activity remains uncharacterized.

Conclusion

This technical guide provides an overview of the known and predicted chemical properties of this compound. While specific experimental data for this compound is limited, established methodologies for the synthesis and analysis of related N-methylcarbamates offer a solid foundation for researchers. The provided general protocols and expected spectroscopic features can guide future experimental work on this compound. Further research is needed to fully characterize the physical, chemical, and biological properties of this compound.

References

An In-Depth Technical Guide to Methyl (isobutyl)carbamate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl (isobutyl)carbamate, a carbamate ester with potential applications in various scientific fields. This document details its molecular structure, chemical formula, and physical properties. Furthermore, it outlines a detailed experimental protocol for its synthesis and characterization, including spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Molecular Structure and Chemical Formula

This compound, systematically named 2-methylpropyl N-methylcarbamate, is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid. The molecular structure of this compound consists of a central carbamate functional group (-NHCOO-) where the nitrogen atom is substituted with an isobutyl group and the carbonyl group is bonded to a methoxy group.

The molecular formula for this compound is C6H13NO2 .[1]

Molecular Structure:

IUPAC Name: 2-methylpropyl N-methylcarbamate[2]

Synonyms:

-

Methyl isobutylcarbamate

-

Isobutyl N-methylcarbamate

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the closely related compound, 2-methylpropyl carbamate (isobutyl carbamate), is also included.

| Property | Value (this compound) | Value (2-methylpropyl carbamate) | Reference |

| Molecular Weight | 131.17 g/mol | 117.15 g/mol | [1] |

| Melting Point | Data not available | 67 °C | [3][4] |

| Boiling Point | Data not available | 207 °C | [3][4] |

| Density | Data not available | Data not available | |

| Solubility | Data not available | Data not available |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-substituted carbamates is the reaction of an isocyanate with an alcohol. The following protocol details the synthesis of this compound from isobutyl isocyanate and methanol.

Materials:

-

Isobutyl isocyanate

-

Methanol (anhydrous)

-

Triethylamine (catalyst)

-

Anhydrous diethyl ether (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Addition: The flask is charged with a solution of isobutyl isocyanate (0.1 mol) in anhydrous diethyl ether (100 mL).

-

Catalyst and Alcohol Addition: A solution of anhydrous methanol (0.12 mol) and a catalytic amount of triethylamine (0.005 mol) in anhydrous diethyl ether (50 mL) is placed in the dropping funnel.

-

Reaction: The methanol solution is added dropwise to the stirred isocyanate solution at room temperature over a period of 30 minutes. After the addition is complete, the reaction mixture is gently refluxed for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and washed sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons of the methoxy group, the N-methyl protons, the methylene protons of the isobutyl group, the methine proton of the isobutyl group, and the terminal methyl protons of the isobutyl group. The chemical shifts (δ) and coupling patterns will be indicative of the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the methoxy carbon, the N-methyl carbon, and the four carbons of the isobutyl group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the carbonyl group of the carbamate.

-

C-O stretching: Bands in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds.

-

C-H stretching: Peaks in the 2850-3000 cm⁻¹ range from the alkyl groups.

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized as a straightforward experimental workflow. The following diagram, generated using Graphviz, illustrates the key steps from reactants to the purified product.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of Methyl (isobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl (isobutyl)carbamate (IUPAC Name: 2-methylpropyl N-methylcarbamate), a carbamate ester with potential applications in organic synthesis and drug development. This document details the compound's properties, outlines key synthetic routes with detailed experimental protocols, and presents relevant data in a clear and accessible format.

Compound Identification and Properties

This compound is identified by the CAS Number 56875-02-6.[1][2] Its molecular formula is C6H13NO2, and it has a molecular weight of 131.17 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methylpropyl N-methylcarbamate | [3] |

| CAS Number | 56875-02-6 | [1][2] |

| Molecular Formula | C6H13NO2 | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| XLogP3 | 1.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks |

| ¹H NMR | δ (ppm): 0.91 (d, 6H, J=6.7 Hz), 1.87 (m, 1H), 2.68 (s, 3H), 3.82 (d, 2H, J=6.6 Hz), ~4.8 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): 19.1 (2C), 27.9, 28.5, 72.5, 157.9 |

| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), 2960-2870 (C-H stretch), ~1700 (C=O stretch, urethane), ~1530 (N-H bend), ~1250 (C-O stretch) |

Note: The spectroscopic data presented are predicted values based on the structure of this compound and typical values for similar compounds. Experimental verification is recommended.

Synthetic Pathways

The synthesis of this compound can be achieved through several established methods for carbamate formation. The most direct and common approaches involve the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine. Three primary synthetic routes are detailed below.

Route 1: From Isobutyl Isocyanate and Methanol

This is a highly efficient method involving the nucleophilic attack of methanol on the electrophilic carbon of isobutyl isocyanate.

Route 2: From Isobutylamine and Methyl Chloroformate

This route involves the reaction of isobutylamine with methyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Route 3: From Methylamine and Isobutyl Chloroformate

An alternative chloroformate-based synthesis involves the reaction of methylamine with isobutyl chloroformate, also requiring a base.

Experimental Protocols

The following protocols are adapted from established and reliable procedures for the synthesis of homologous carbamates.

Protocol for Route 1: Synthesis from Isobutyl Isocyanate and Methanol

Materials:

-

Isobutyl isocyanate

-

Methanol, anhydrous

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve isobutyl isocyanate (1.0 eq) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous methanol (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the isocyanate peak at ~2250 cm⁻¹).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Protocol for Route 2: Synthesis from Isobutylamine and Methyl Chloroformate

Materials:

-

Isobutylamine

-

Methyl chloroformate

-

Sodium hydroxide or triethylamine

-

Diethyl ether or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, and cooled in an ice-salt bath, place isobutylamine (1.0 eq) and diethyl ether or DCM.

-

Separately, prepare a solution of sodium hydroxide (1.0 eq) in water or use triethylamine (1.1 eq) as a base in the reaction mixture.

-

While maintaining the temperature below 5 °C, add methyl chloroformate (1.0 eq) dropwise and simultaneously add the aqueous sodium hydroxide solution (if used) at a rate that keeps the reaction mixture basic. If using triethylamine, it should be present in the initial reaction mixture with the isobutylamine.

-

After the addition is complete, continue stirring for an additional 1-2 hours at low temperature.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Protocol for Route 3: Synthesis from Methylamine and Isobutyl Chloroformate

Materials:

-

Aqueous methylamine solution (e.g., 40 wt. %)

-

Isobutyl chloroformate

-

Sodium hydroxide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous potassium carbonate or sodium sulfate

Procedure:

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, place the aqueous methylamine solution (1.0 eq) and diethyl ether.

-

Cool the stirred mixture to 0-5 °C.

-

Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Simultaneously, add a cold solution of sodium hydroxide (1.0 eq) in water gradually to maintain a basic pH.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Separate the ether layer, and extract the aqueous layer with a fresh portion of diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the ether solution with anhydrous potassium carbonate or sodium sulfate, filter, and remove the ether by distillation.

-

Distill the residue under reduced pressure to yield pure this compound.

Safety Considerations

-

Isocyanates are toxic and potent lachrymators. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Chloroformates are corrosive and toxic. They should also be handled in a fume hood with appropriate PPE.

-

Amines can be corrosive and have strong odors. Handle them in a well-ventilated area.

-

The reactions can be exothermic, especially the reaction of isocyanates with alcohols. Proper temperature control is crucial.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult original literature and perform appropriate safety assessments before conducting any experimental work.

References

Methyl (isobutyl)carbamate CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

Core Registry Information

Methyl (isobutyl)carbamate, a carbamate ester, is a chemical compound with significant interest in various scientific domains. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, tailored for researchers and professionals in drug development.

| Identifier | Value | Reference |

| CAS Number | 56875-02-6 | [1] |

| Molecular Formula | C6H13NO2 | [1] |

| Molecular Weight | 131.17 g/mol | [2] |

| IUPAC Name | 2-methylpropyl N-methylcarbamate | [2] |

| Synonyms | This compound, Isobutyl N-methylcarbamate | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Reference |

| XLogP3 | 1.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Kovats Retention Index (Standard Non-polar) | 1021 | [2] |

| Kovats Retention Index (Standard Polar) | 1525 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would be the reaction of isobutanol with methyl isocyanate.

General Experimental Protocol for Carbamate Synthesis (Illustrative)

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: A solution of isobutanol (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactant: Methyl isocyanate (1.0 equivalent) is added dropwise to the stirred solution of isobutanol at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or distillation, to yield the pure this compound.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound.

Spectroscopic Data

While specific spectra for this compound were not found, the expected spectral characteristics can be inferred from the analysis of similar carbamate structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons) and a singlet for the N-methyl group. The carbamate NH proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon of the carbamate, the carbons of the isobutyl group, and the N-methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the region of 1730-1680 cm⁻¹. N-H stretching vibrations would also be observable around 3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the isobutyl group and the carbamate moiety.

Biological Activity and Signaling Pathways

Carbamates as a class of compounds are well-known for their biological activities, primarily as inhibitors of cholinesterase enzymes. This inhibitory action leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of action for many carbamates involves the carbamoylation of the serine hydroxyl group within the active site of acetylcholinesterase (AChE). This process inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

Caption: Simplified signaling pathway of acetylcholinesterase inhibition by a carbamate.

While this is the general mechanism for many carbamates, specific inhibitory constants (e.g., IC₅₀) for this compound against acetylcholinesterase are not available in the searched literature. Further experimental studies would be required to quantify its specific activity.

Conclusion

This technical guide provides a foundational understanding of this compound, summarizing its core registry information, physicochemical properties, and potential biological activities based on the current body of scientific literature. While specific experimental protocols and detailed spectroscopic and biological data for this particular compound are limited, the information presented on the broader class of carbamates offers valuable insights for researchers and professionals in drug discovery and development. Further investigation is warranted to fully elucidate the specific characteristics and potential applications of this compound.

References

IUPAC name for Methyl (isobutyl)carbamate.

An In-depth Technical Guide to Methyl (isobutyl)carbamate

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, properties, synthesis, and biological mechanism of action. The information is intended for researchers, scientists, and professionals in drug development and related fields.

The name "this compound" is ambiguous. A carbamate is an ester of carbamic acid (H₂NCOOH) with the general structure R-O-C(=O)-N(R')R''. The provided name could imply two different structures. To resolve this ambiguity, this guide will focus on the compound more commonly referred to in chemical databases, Isobutyl N-methylcarbamate . The formal IUPAC name for this compound is 2-methylpropyl N-methylcarbamate .[1]

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-methylpropyl N-methylcarbamate.

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [1][2] |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| XLogP3 | 1.3 | [1] |

| Kovats Retention Index | Standard non-polar: 1021, Standard polar: 1525 | [1] |

| InChIKey | NKDJIJPGIVVJCN-UHFFFAOYSA-N | [1][2] |

Synthesis and Experimental Protocols

Hypothetical Synthesis of 2-methylpropyl N-methylcarbamate:

Reaction: CH₃-N=C=O + (CH₃)₂CHCH₂OH → CH₃NHCOOCH₂CH(CH₃)₂

Materials:

-

Methyl isocyanate

-

Isobutanol (2-methyl-1-propanol)

-

Anhydrous diethyl ether (as solvent)

-

A tertiary amine catalyst (e.g., triethylamine)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

A solution of isobutanol (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of triethylamine (e.g., 0.05 equivalents) is added to the flask.

-

The flask is cooled in an ice bath to 0°C.

-

Methyl isocyanate (1.0 equivalent), dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred solution of isobutanol over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified, for example, by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-methylpropyl N-methylcarbamate.

Mechanism of Action and Signaling Pathway

N-methyl carbamates are widely recognized for their role as insecticides.[4] Their mechanism of action is primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by carbamates leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately death in insects.[5][6]

Applications and Biological Activity

The primary application of compounds like 2-methylpropyl N-methylcarbamate is in agriculture as insecticides.[4] Their effectiveness stems from their ability to disrupt the nervous system of insects. While effective, the use of carbamate insecticides requires careful handling and risk assessment due to their potential toxicity to non-target organisms, including humans. The biological activity of carbamates is similar to that of organophosphate nerve agents like sarin, though generally with lower toxicity and a more reversible inhibition of acetylcholinesterase.[6]

Safety Information

Carbamate esters are reactive compounds. They are incompatible with strong acids, bases, and strong reducing agents.[7] Due to their biological activity as acetylcholinesterase inhibitors, they should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. In case of exposure, medical attention should be sought immediately.

References

- 1. Virginia Open Data Portal [data.virginia.gov]

- 2. Carbamic acid, methyl isobutyl ester [webbook.nist.gov]

- 3. Carbamic acid, methyl isobutyl ester [webbook.nist.gov]

- 4. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Sarin - Wikipedia [en.wikipedia.org]

- 7. Methyl carbamate | 598-55-0 [chemicalbook.com]

Methyl (isobutyl)carbamate synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl (isobutyl)carbamate, including its nomenclature, physicochemical properties, relevant experimental protocols, and its interaction with biological pathways.

Nomenclature: Synonyms and Alternative Names

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for accurate identification and information retrieval.

-

IUPAC Name: 2-methylpropyl N-methylcarbamate[1]

-

Common Synonyms:

-

Isobutyl N-methyl carbamate[1]

-

Methyl isobutylcarbamate

-

-

Systematic Names:

-

Carbamic acid, methyl isobutyl ester[1]

-

-

Other Identifiers:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Kovats Retention Index (Standard non-polar) | 1021 | [1] |

| Kovats Retention Index (Standard polar) | 1525 | [1] |

Experimental Protocols

This method involves the reaction of an isocyanate with an alcohol. For the synthesis of this compound, this would involve the reaction of methyl isocyanate with isobutanol.

Materials:

-

Methyl isocyanate

-

Isobutanol

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Dry nitrogen or argon atmosphere

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a dry nitrogen atmosphere, dissolve isobutanol (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methyl isocyanate (1.0 equivalent), dissolved in anhydrous diethyl ether, to the stirred solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of a small amount of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like carbamates.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

-

Helium carrier gas

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate, dichloromethane) to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

For complex matrices (e.g., biological samples, environmental samples), a sample extraction and clean-up procedure such as solid-phase extraction (SPE) may be necessary.

GC-MS Conditions (Typical):

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Biological Interactions and Signaling Pathways

Carbamates are a well-known class of compounds with significant biological activity, primarily as inhibitors of acetylcholinesterase (AChE). More recent research has also highlighted their impact on other cellular pathways, such as the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.

The primary mechanism of toxicity for many carbamate pesticides is the inhibition of the enzyme acetylcholinesterase. This inhibition leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of nerve signals.

Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.

Recent studies have indicated that carbamates can induce oxidative stress and modulate the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.

Caption: General Modulation of the Nrf2 Pathway by Carbamates.

References

The Biological Activity of Methyl (isobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity of Methyl (isobutyl)carbamate. This guide provides an in-depth overview of the biological activity of structurally related N-alkyl carbamates, a class of compounds to which this compound belongs. The primary mechanism of action for this class is the inhibition of acetylcholinesterase (AChE).

Core Concepts: Acetylcholinesterase Inhibition by N-Alkyl Carbamates

N-alkyl carbamates are a well-established class of compounds known for their insecticidal properties and their pharmacological effects in medicine.[1] Their primary biological activity stems from the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2]

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3]

The inhibitory mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme.[1] This process is typically reversible, distinguishing it from the irreversible inhibition caused by organophosphates. The rate of decarbamylation, and thus the duration of inhibition, is influenced by the specific structure of the carbamate.[4]

Quantitative Data: Acetylcholinesterase Inhibition by N-Alkyl Carbamates

| Compound (Substituent) | Target Enzyme | IC50 (µM) | Source |

| Salicylanilide N-decyl carbamate | Electric Eel AChE | 21.8 | [1] |

| Salicylanilide N-undecyl carbamate | Electric Eel AChE | 29.9 | [1] |

| Salicylanilide N-undecyl carbamate (4-Cl derivative) | Electric Eel AChE | 44.3 | [1] |

| N-methyl, N-hexyl carbamate derivative 1 | Human BChE | 0.12 ± 0.09 | [4] |

| N-methyl, N-aromatic carbamate derivative 7 | Human BChE | 0.38 ± 0.01 | [4] |

Experimental Protocols

General Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized representation of the widely used Ellman's method for determining acetylcholinesterase activity and inhibition.[3]

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (inhibitor) solution at various concentrations

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare working solutions of the AChE enzyme in phosphate buffer.

-

Prepare serial dilutions of the test compound (e.g., N-alkyl carbamate) in a suitable solvent and then dilute in phosphate buffer.

-

-

Assay in a 96-well plate:

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or buffer for control)

-

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals (e.g., every 10-15 seconds) for a set duration (e.g., 3-5 minutes) to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

General Protocol for the Synthesis of N-Alkyl Carbamates

A common method for the synthesis of N-alkyl carbamates involves the reaction of an isocyanate with an alcohol.[5][6]

Materials:

-

An appropriate isocyanate (e.g., isobutyl isocyanate)

-

An alcohol (e.g., methanol)

-

An inert solvent (e.g., toluene, tetrahydrofuran)

-

A catalyst (optional, e.g., a tertiary amine or an organotin compound)

Procedure:

-

Reaction Setup:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the isocyanate in the inert solvent.

-

-

Addition of Alcohol:

-

Slowly add the alcohol to the isocyanate solution. The reaction is often exothermic, so the addition rate may need to be controlled to manage the temperature.

-

-

Catalysis (if necessary):

-

If a catalyst is used, it can be added to the reaction mixture at this stage.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The crude product can then be purified by methods such as recrystallization or column chromatography to yield the desired N-alkyl carbamate.

-

Visualizations

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Caption: Inhibition of Acetylcholinesterase in the Synaptic Cleft.

Experimental Workflow: AChE Inhibition Assay

Caption: Workflow for Determining IC50 of an AChE Inhibitor.

Logical Relationship: Synthesis of N-Alkyl Carbamates

References

- 1. Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CA2699412A1 - Insecticidal carbamates exhibiting species-selective inhibition of acetylcholinesterase (ache) - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. pubs.acs.org [pubs.acs.org]

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of N-Methyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

N-methyl carbamates are a class of organic compounds with a significant and complex role in both medicine and agriculture. They are most notably recognized for their potent inhibitory action on acetylcholinesterase (AChE), an essential enzyme in the nervous system. This technical guide provides an in-depth exploration of the core mechanism of action of N-methyl carbamates, detailing the molecular interactions, kinetic parameters, and experimental methodologies used to characterize these interactions. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The primary mechanism of action of N-methyl carbamates is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2][3] By inhibiting AChE, N-methyl carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors, specifically muscarinic and nicotinic receptors.[1][3] This overstimulation is responsible for the characteristic physiological and toxicological effects of these compounds.

The inhibition of AChE by N-methyl carbamates is a two-step process that is best described as pseudoirreversible or slowly reversible .[2][4] This process involves:

-

Formation of a Reversible Enzyme-Inhibitor Complex: The N-methyl carbamate molecule first binds non-covalently to the active site of AChE, forming a reversible Michaelis-Menten-like complex (EI).[5]

-

Carbamylation of the Active Site: Following the initial binding, the carbamate transfers its N-methylcarbamoyl group to the hydroxyl group of a critical serine residue within the AChE active site.[1][6] This covalent modification results in a carbamylated enzyme (E-carbamyl) and the release of the leaving group (alcohol or phenol).[1]

-

Spontaneous Decarbamylation: The carbamylated enzyme is relatively stable but can undergo spontaneous hydrolysis, a process known as decarbamylation.[1][6] This step regenerates the active enzyme and releases the carbamic acid, which is unstable and decomposes. The rate of decarbamylation is significantly slower than the deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine.[2]

The overall kinetic scheme can be represented as follows:

E + IX <=> EI -> E-carbamyl + X-OH -> E + Carbamoyl Acid

Where:

-

E is the free enzyme (AChE)

-

IX is the N-methyl carbamate inhibitor

-

EI is the reversible enzyme-inhibitor complex

-

E-carbamyl is the carbamylated (inactivated) enzyme

-

X-OH is the leaving group

-

k1 and k-1 are the rate constants for the formation and dissociation of the EI complex, respectively.

-

k2 (or k_i) is the carbamylation rate constant.

-

k3 (or k_r) is the decarbamylation rate constant.

The key to the inhibitory potency of N-methyl carbamates lies in the relatively fast rate of carbamylation (k2) and the much slower rate of decarbamylation (k3).[4][5] This results in the enzyme being "tied up" in its inactive, carbamylated form for a prolonged period.

Quantitative Data on N-Methyl Carbamate Inhibition of Acetylcholinesterase

The inhibitory potency of different N-methyl carbamates is determined by their specific kinetic constants. The following tables summarize key kinetic parameters for a selection of N-methyl carbamates, providing a basis for comparison of their inhibitory efficacy.

| Carbamoyl Group | Leaving Group | Decarbamoylation Rate Constant (k-1) (min⁻¹) | Half-life (t½) (min) |

| N-monomethyl | Neostigmine | 12,100 x 10⁻⁶ | 57 |

| Pyridostigmine | 11,800 x 10⁻⁶ | 59 | |

| m-trimethylammoniumphenyl | 12,400 x 10⁻⁶ | 56 | |

| N,N-dimethyl | Neostigmine | 3,300 x 10⁻⁶ | 210 |

| Pyridostigmine | 3,400 x 10⁻⁶ | 204 | |

| m-trimethylammoniumphenyl | 3,200 x 10⁻⁶ | 217 | |

| N-ethyl-N-methyl | Rivastigmine | 170 x 10⁻⁶ | 4076 |

| m-trimethylammoniumphenyl | 160 x 10⁻⁶ | 4331 | |

| N,N-diethyl | Neostigmine | 15 x 10⁻⁶ | 46200 |

| Pyridostigmine | 14 x 10⁻⁶ | 49500 | |

| m-trimethylammoniumphenyl | 16 x 10⁻⁶ | 43313 |

Data extracted from Rosenberry et al. (2005)[1]

| Compound | Enzyme | k_i (M⁻¹min⁻¹) | k_r (min⁻¹) |

| Rivastigmine | rhAChE | 1.8 x 10⁵ | 0.003 |

| Compound 2a (S-enantiomer) | rhAChE | 2.1 x 10⁵ | 0.003 |

| Compound 2b (R-enantiomer) | rhAChE | 1.1 x 10⁴ | 0.003 |

| Compound 11 | rhAChE | 1.1 x 10⁶ | 0.02 |

Data extracted from Groner et al. (2007)[5] rhAChE: recombinant human Acetylcholinesterase

Experimental Protocols

The characterization of the inhibitory action of N-methyl carbamates on acetylcholinesterase relies on robust experimental protocols. The most widely used method is the Ellman's assay.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

The Ellman's assay is a colorimetric method used to measure the activity of acetylcholinesterase. The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, also known as Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB production is directly proportional to the AChE activity. When an inhibitor is present, the rate of this reaction decreases.

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCh) solution

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

N-methyl carbamate inhibitor solution of known concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of the N-methyl carbamate inhibitor in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

DTNB solution

-

Inhibitor solution (or vehicle for control wells)

-

-

Initiate the reaction by adding the AChE solution to each well.

-

Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for carbamylation to occur.

-

-

Measurement:

-

After the pre-incubation period, add the ATCh solution to each well to start the enzymatic reaction.

-

Immediately place the microplate in the plate reader and measure the change in absorbance at 412 nm over a set period of time (e.g., every minute for 10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Determination of Kinetic Constants (k_i, k_r):

To determine the individual rate constants for carbamylation (k_i) and decarbamylation (k_r), more advanced kinetic studies are required. These often involve measuring the time-dependent inhibition of AChE at various inhibitor concentrations and fitting the data to appropriate kinetic models. The decarbamylation rate can be measured by first inhibiting the enzyme, then removing the excess inhibitor (e.g., by dilution or dialysis), and monitoring the spontaneous recovery of enzyme activity over time.

Visualizing the Mechanism and Workflow

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway of N-methyl carbamate action and a typical experimental workflow.

Signaling Pathway of N-Methyl Carbamate Action

Caption: Signaling pathway of N-methyl carbamate action on a cholinergic synapse.

Experimental Workflow for Determining AChE Inhibition

Caption: Experimental workflow for determining AChE inhibition by N-methyl carbamates.

Conclusion

The mechanism of action of N-methyl carbamates is a well-characterized yet intricate process of reversible, covalent inhibition of acetylcholinesterase. The balance between the rates of carbamylation and decarbamylation dictates the duration and potency of their inhibitory effects. A thorough understanding of these kinetic parameters, facilitated by robust experimental methodologies like the Ellman's assay, is paramount for the development of novel therapeutic agents and for assessing the toxicological risks associated with these compounds. The data and protocols presented in this guide offer a foundational resource for professionals engaged in these critical areas of research and development.

References

- 1. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rate-limiting step in the decarbamoylation of acetylcholinesterases with large carbamoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Carbamate Compounds: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates, organic compounds characterized by the –NHCOO– functional group, represent a class of molecules with a rich and diverse history, spanning from their origins in natural products to their widespread use in modern medicine and agriculture. Initially identified in the 19th century from a West African ordeal bean, carbamate chemistry has evolved to yield a vast array of synthetic compounds with applications ranging from insecticides and herbicides to therapeutic agents for neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the discovery, history, and key applications of carbamate compounds, with a focus on the experimental methodologies and quantitative data that have defined the field.

The Dawn of Carbamates: The Tale of the Calabar Bean and Physostigmine

The story of carbamates begins not in a laboratory, but in the cultural practices of West Africa. The Calabar bean (Physostigma venenosum), used in "ordeal by poison" ceremonies, was the first source of a carbamate compound to be scientifically investigated.[1][2][3][4] European missionaries in the mid-19th century brought the beans to the attention of scientists in Europe, intrigued by their potent physiological effects.[1][4]

In 1864, the German chemists Jobst and Hesse successfully isolated the active alkaloid from the Calabar bean and named it physostigmine (also known as eserine).[2][3][5][6] This marked the formal discovery of the first known carbamate compound.

Experimental Protocol: The Isolation of Physostigmine (Reconstructed from Historical Accounts)

-

Extraction: Powdered Calabar beans would be subjected to extraction with a suitable solvent, likely an acidified aqueous solution or ethanol, to dissolve the alkaloid salts.

-

Basification and Solvent Extraction: The acidic extract would then be neutralized and made alkaline with a base such as sodium carbonate or ammonia. This would convert the physostigmine salt into its free base form, which is more soluble in organic solvents. Subsequent extraction with a non-polar solvent like ether or chloroform would transfer the physostigmine from the aqueous layer to the organic layer.

-

Purification: The organic extract would be washed with water to remove impurities. The solvent would then be evaporated to yield a crude, amorphous alkaloid extract.

-

Crystallization: The crude physostigmine would be further purified by repeated crystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and ether, to obtain the pure, crystalline alkaloid.

This pioneering work laid the foundation for understanding the biological activity of carbamates and paved the way for their future development.

The Rise of Synthetic Carbamates: From Agriculture to the Pharmacy

The discovery of physostigmine's potent biological activity, specifically its ability to inhibit the enzyme acetylcholinesterase, spurred the development of synthetic carbamates.

Carbamate Insecticides

The first major application of synthetic carbamates was in agriculture. Recognizing the insecticidal potential of acetylcholinesterase inhibitors, chemists began to synthesize novel carbamate structures. The first commercially successful carbamate insecticide, carbaryl , was introduced in 1956. Carbamate pesticides offered an alternative to the more persistent and environmentally damaging organochlorine insecticides like DDT.[7]

The efficacy of these early insecticides was quantified by their acute toxicity to various organisms, typically expressed as the median lethal dose (LD50).

| Carbamate Insecticide | Year Introduced | Oral LD50 (Rat, mg/kg) | Dermal LD50 (Rabbit, mg/kg) | Target Pests (Examples) |

| Carbaryl | 1956 | 500 - 850 | >2,000 | Aphids, beetles, caterpillars |

| Aldicarb | 1965 | 1 | 20 | Nematodes, mites, aphids |

| Carbofuran | 1967 | 8 | >3,000 | Soil and foliar insects |

| Methomyl | 1966 | 30 - 34 | >2,000 | Lepidopteran pests |

| Oxamyl | 1972 | 5.4 | 2,960 | Nematodes, insects, mites |

Data compiled from various sources.[8][9][10]

Carbamates in Medicine

The therapeutic potential of carbamates, inspired by physostigmine's use in treating glaucoma, led to the development of a range of carbamate-based drugs.[5] A notable example is neostigmine , a synthetic carbamate developed in the 1930s, which is still used to treat myasthenia gravis.

The potency of carbamate drugs that target acetylcholinesterase is often measured by their half-maximal inhibitory concentration (IC50).

| Carbamate Drug | Primary Indication | Acetylcholinesterase IC50 (Human) |

| Physostigmine | Antidote, Glaucoma | ~71.1 µM[11] |

| Neostigmine | Myasthenia Gravis | Not readily available in comparable format |

| Pyridostigmine | Myasthenia Gravis | Not readily available in comparable format |

| Rivastigmine | Alzheimer's Disease | ~71.1 µM[11] |

Note: IC50 values can vary significantly depending on the experimental conditions.

The Chemistry of Carbamate Synthesis

Several synthetic routes have been developed to produce carbamate compounds. The choice of method often depends on the desired substituents and the presence of other functional groups in the molecule.

Classical Rearrangement Reactions

Two of the most well-established methods for synthesizing carbamates are the Hofmann and Curtius rearrangements. Both reactions proceed through an isocyanate intermediate.

-

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base. The amide is converted to an isocyanate, which can then be trapped with an alcohol to form a carbamate.[12][13][14]

-

Curtius Rearrangement: In this reaction, an acyl azide is thermally or photochemically decomposed to an isocyanate, which is subsequently reacted with an alcohol to yield the carbamate.[12][13][14]

Experimental Protocol: Synthesis of Carbaryl

The following is a laboratory-scale procedure for the synthesis of the insecticide carbaryl from 1-naphthol and methyl isocyanate.

-

Dissolution: Dissolve 1-naphthol in a suitable anhydrous solvent (e.g., diethyl ether or acetone) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a tertiary amine, such as triethylamine, to the solution. The amine acts as a base to deprotonate the 1-naphthol, increasing its nucleophilicity.

-

Reactant Addition: Slowly add a solution of methyl isocyanate in the same solvent to the reaction mixture. The reaction is exothermic and may require cooling to control the temperature.

-

Reaction: Stir the mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Isolation and Purification: The product, carbaryl, will precipitate out of the solution. The solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization.

Mechanisms of Action and Signaling Pathways

The biological effects of carbamate compounds are diverse and depend on their specific chemical structure.

Acetylcholinesterase Inhibition

The most well-known mechanism of action for many carbamates is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, carbamates lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[15]

Carbamates in Oncology

Certain carbamate derivatives have shown promise as anti-cancer agents.[16] Their mechanisms of action in this context are varied and can include:

-

Inhibition of DNA Synthesis: Some carbamates, like mitomycin C, can selectively inhibit the synthesis of DNA in tumor cells.[17]

-

Tubulin Polymerization Inhibition: Other carbamates interfere with the formation of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the mitotic phase.[16][17]

Carbamates as Protecting Groups in Peptide Synthesis

In the field of organic chemistry, carbamates are widely used as protecting groups for amines, particularly in peptide synthesis.[18][19][20] The nitrogen atom in an amine is nucleophilic and can undergo unwanted side reactions. By converting the amine to a carbamate, its nucleophilicity is temporarily suppressed. Popular carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[17][19] These groups can be selectively removed under specific reaction conditions, allowing for the controlled formation of peptide bonds.[19]

Conclusion

From their serendipitous discovery in a natural poison to their rational design as life-saving drugs and essential agricultural tools, carbamate compounds have had a profound impact on science and society. Their versatility, stemming from the tunable electronic and steric properties of the carbamate functional group, continues to make them a subject of intense research. As our understanding of biological systems deepens, the development of novel carbamate derivatives with enhanced specificity and efficacy is poised to address ongoing challenges in medicine, agriculture, and beyond. This technical guide serves as a testament to the enduring legacy and future potential of this remarkable class of molecules.

References

- 1. The early toxicology of physostigmine: a tale of beans, great men and egos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajpps.org [ajpps.org]

- 3. The Calabar bean and physostigmine: from African ethno-jurisprudence to medicinal discovery and modern pharmacotherapeutics - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4900748A - Carbamates related to (-)-physostigmine as cholinergic agents - Google Patents [patents.google.com]

- 7. Insecticide - Wikipedia [en.wikipedia.org]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. differencebetween.com [differencebetween.com]

- 13. tutorchase.com [tutorchase.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Portico [access.portico.org]

- 17. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Stability and Decomposition of Methyl (isobutyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of methyl (isobutyl)carbamate. Due to the limited availability of data for this specific compound, this guide draws upon established principles and data from closely related N-alkyl carbamates to predict its behavior. All discussions regarding specific quantitative data and reaction pathways are based on these well-studied analogues and should be considered as predictive in the absence of direct experimental validation for this compound.

Chemical Properties and Stability Overview

This compound, also known as isobutyl N-methylcarbamate, is an ester of carbamic acid. The stability of the carbamate functional group is attributed to the resonance between the amide and ester moieties.[1] This resonance imparts a partial double bond character to the C-N bond, resulting in a planar and relatively rigid structure.[2] Carbamates are generally considered chemically and proteolytically stable.[1][2] However, they are susceptible to degradation under certain conditions, primarily through thermal stress and hydrolysis.[1][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [4] |

| Molecular Weight | 131.17 g/mol | [4] |

| IUPAC Name | 2-methylpropyl N-methylcarbamate | [4] |

Thermal Decomposition

The thermal decomposition of N-alkyl carbamates can proceed through several pathways, with the most common being the dissociation into an isocyanate and an alcohol.[3] For methyl N-alkylcarbamates, this typically involves the elimination of methanol to form the corresponding alkyl isocyanate.[3]

Based on studies of analogous compounds, the thermal decomposition of this compound is expected to yield isobutyl isocyanate and methanol. The decomposition temperature for methyl carbamates generally falls within the range of 205-250°C.[3] For instance, methyl N-methylcarbamate decomposes between 370-422°C to methyl isocyanate and methanol.[5]

Table 2: Predicted Thermal Decomposition Data for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value/Products | Reference |

| Decomposition Pathway | Dissociation to isobutyl isocyanate and methanol | [3] |

| Onset Decomposition Temp. (TGA) | ~ 200 - 400 °C | [3][5] |

Hydrolytic Decomposition

Carbamates are susceptible to hydrolysis, particularly under basic conditions.[1] The hydrolysis of a monosubstituted carbamate like this compound is predicted to proceed via a base-catalyzed elimination mechanism (E1cB). This pathway involves the deprotonation of the carbamate nitrogen, followed by the elimination of the alkoxide (in this case, methoxide) to form an isocyanate intermediate. The isocyanate is then rapidly hydrolyzed to the corresponding amine (isobutylamine) and carbon dioxide.[1]

Under acidic conditions, hydrolysis can also occur, though typically at a slower rate for N-alkyl carbamates.[6]

Table 3: Predicted Hydrolytic Decomposition Products and Stability of this compound

| Condition | Predicted Products | Predicted Stability | Reference |

| Basic (Alkaline) | Isobutylamine, Carbon Dioxide, Methanol | Unstable, undergoes hydrolysis | [1] |

| Acidic | Isobutylamine, Carbon Dioxide, Methanol | More stable than under basic conditions | [6] |

| Neutral (pH 7.4) | Isobutylamine, Carbon Dioxide, Methanol | Slow hydrolysis may occur | [7] |

Experimental Protocols

The following are generalized experimental protocols for assessing the stability and decomposition of this compound, based on methodologies reported for similar carbamates.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to characterize the mass loss profile.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a tared TGA pan (typically aluminum or platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is determined from the temperature at which a significant mass loss begins. The resulting thermogram can be analyzed to identify distinct decomposition steps.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under various pH conditions.

Methodology:

-

Prepare buffer solutions at the desired pH values (e.g., pH 4, 7.4, and 10).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) that is miscible with the aqueous buffer.

-

Initiate the hydrolysis reaction by adding a small aliquot of the carbamate stock solution to the pre-heated buffer solution in a temperature-controlled vessel (e.g., 37°C) with stirring. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction immediately, if necessary (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the concentration of the remaining this compound in the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis. The pseudo-first-order rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time plot.

Visualizations

The following diagrams illustrate the predicted decomposition pathways of this compound.

Caption: Predicted thermal decomposition pathway of this compound.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Virginia Open Data Portal [data.virginia.gov]

- 5. The thermal decompositions of carbamates: II. Methyl N-methylcarbamate | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. cecas.clemson.edu [cecas.clemson.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of N-Methylcarbamates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insects and other pests. Due to their potential toxicity to humans and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food and environmental samples.[1][2] Accurate and sensitive analytical methods are therefore crucial for monitoring N-methylcarbamate residues to ensure consumer safety and environmental protection.

This document provides detailed application notes and protocols for the detection and quantification of N-methylcarbamates using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization and Fluorescence Detection

HPLC with post-column derivatization is a robust and widely adopted method for the analysis of N-methylcarbamates, forming the basis of official methods such as EPA Method 531.1 and AOAC Official Method 985.23.[1][3] This technique offers enhanced sensitivity and selectivity for carbamates, which often exhibit poor UV absorbance.[2] The principle involves separating the carbamates on a reversed-phase column, followed by online post-column hydrolysis to yield methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a mercaptan (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative, which is detected by a fluorescence detector.[1][3]

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient sample preparation technique for the extraction of pesticide residues, including N-methylcarbamates, from various food matrices.[1][2]

-

Homogenization : Homogenize a representative portion of the sample (e.g., fruits, vegetables).

-

Extraction :

-

Place 15 g of the homogenized sample into a 50 mL centrifuge tube.[1][2] For challenging matrices like spices, use 5 g of the sample.[1]

-

Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate).[1]

-

Immediately cap the tube and shake vigorously for 1 minute.[1][2]

-

Centrifuge at ≥3000 rpm for 5 minutes.[2]

-

-

Dispersive SPE Cleanup (dSPE) :

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a mixture of sorbents. The sorbent composition depends on the matrix:

-

General matrices : 50 mg Primary Secondary Amine (PSA) and 150 mg anhydrous magnesium sulfate.

-

Matrices with fats and waxes : 50 mg PSA, 150 mg anhydrous magnesium sulfate, and 50 mg C18.[1]

-

Pigmented matrices : 50 mg PSA, 150 mg anhydrous magnesium sulfate, 50 mg C18, and 50 mg graphitized carbon black (GCB).[1]

-

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge for 2 minutes.

-

-

Final Extract :

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC analysis.[2]

-